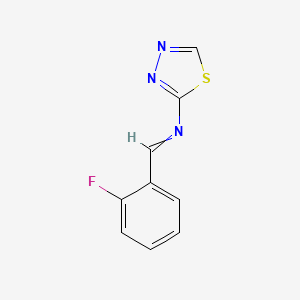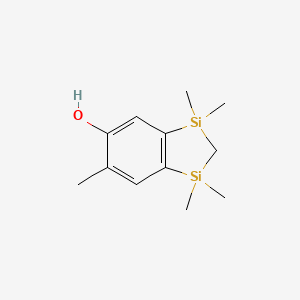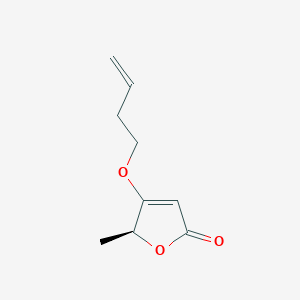
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- is a chemical compound known for its unique structure and properties It belongs to the furanone family, which is characterized by a five-membered lactone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- typically involves the reaction of 4-hydroxy-3-methyl-2-butenyl derivatives with appropriate reagents. One common method includes the use of 1,4-dihydroxybenzene and butenol to generate 4-(3-butenyloxy) benzyl alcohol, which is then subjected to carboxylation to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in fungi . The exact molecular targets and pathways can vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Butenyloxy)benzoic Acid: This compound shares a similar structure and is used in similar applications.
4-Methoxyphenyl 4’-(3-butenyloxy)benzoate: Another related compound with applications in organic synthesis and research.
Uniqueness
2(5H)-Furanone, 4-(3-butenyloxy)-5-methyl-, (5S)- is unique due to its specific structural features and the resulting chemical properties
Eigenschaften
CAS-Nummer |
828916-61-6 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(2S)-3-but-3-enoxy-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-11-8-6-9(10)12-7(8)2/h3,6-7H,1,4-5H2,2H3/t7-/m0/s1 |
InChI-Schlüssel |
BEIQQQIMSIGXJM-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@H]1C(=CC(=O)O1)OCCC=C |
Kanonische SMILES |
CC1C(=CC(=O)O1)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
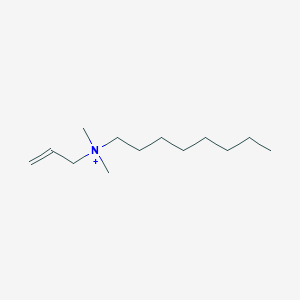
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
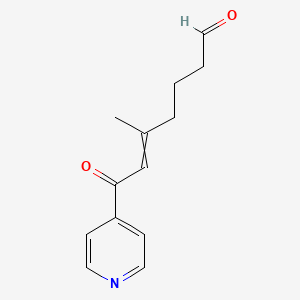
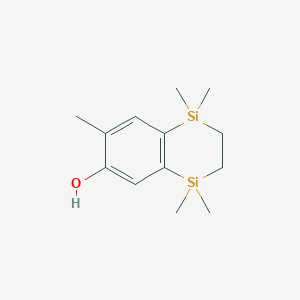
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)

